Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Description
Properties
IUPAC Name |
bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYIHFNQHBFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560123 | |
| Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102589-30-0 | |
| Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction: Mechanistic Insights
The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.2]octane skeletons. While direct synthesis of the carboxylic acid derivative is sparsely documented, analogous pathways can be extrapolated. A proposed route involves:
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Diene and Dienophile Selection : Cyclopentadiene (diene) and maleic anhydride (dienophile) undergo [4+2] cycloaddition to form a bicyclic adduct.
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Hydrolysis and Decarboxylation : The anhydride moiety is hydrolyzed to a dicarboxylic acid, followed by selective decarboxylation to yield the monocarboxylic acid.
Critical parameters include:
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Temperature : Elevated temperatures (80–120°C) to overcome activation energy.
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Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance dienophile solubility.
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Catalysts : Lewis acids like aluminum chloride (AlCl₃) accelerate reaction rates by polarizing the dienophile.
Asymmetric Catalysis
Chiral catalysts enable enantioselective synthesis, crucial for pharmaceutical applications. For example, Jacobsen’s catalyst (a salen-Co complex) has been employed in asymmetric Diels-Alder reactions to produce bicyclic lactones, which can be oxidized to carboxylic acids.
Post-Functionalization Strategies
Carboxylation of Bicyclo[2.2.2]octa-2,5-diene
Direct introduction of a carboxylic acid group via carboxylation remains challenging due to the compound’s non-aromatic nature. However, transition-metal-mediated carboxylation shows promise:
Palladium-Catalyzed Carbonylation :
Oxidation of Alcohol Precursors
A two-step approach involves:
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Synthesis of Bicyclo[2.2.2]octa-2,5-dien-2-ol : Achieved via hydroboration-oxidation of the parent diene.
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Oxidation to Carboxylic Acid : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the acid.
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Caution : Over-oxidation risks degrading the bicyclic framework.
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Industrial-Scale Production
Continuous Flow Reactors
Batch processes often suffer from inefficient heat transfer and mixing. Continuous flow systems address these issues:
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Residence Time : 10–30 minutes.
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Throughput : 1–5 kg/day.
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Catalyst Recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce waste.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a diketone, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
Organic Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex polycyclic compounds. Its reactivity allows for the formation of various derivatives that are valuable in organic synthesis.
- Reagent in Organic Reactions : It is utilized as a reagent in organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.
Biological Applications
- Enzyme-Catalyzed Reactions : Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is employed in the study of enzyme-catalyzed reactions, providing insights into biochemical pathways and mechanisms.
- Proteomics Research : The compound has been used as a probe to investigate biological pathways, contributing to advancements in proteomics.
Medicinal Chemistry
- Drug Development : Research into potential pharmaceutical applications includes the exploration of this compound as a precursor for new therapeutic agents. Its unique structure may lead to the development of drugs with novel mechanisms of action.
Industrial Applications
- Polymer Production : this compound is utilized in the production of polymers and resins that exhibit specialized properties, making it valuable in materials science.
- Specialty Chemicals : Its unique chemical properties allow it to be used in the formulation of specialty chemicals with specific functionalities.
Case Studies
| Application Area | Description | Example |
|---|---|---|
| Organic Synthesis | Used as a building block for complex polycyclic compounds | Synthesis of novel drug candidates |
| Enzyme Studies | Investigated as a probe for biological pathways | Studies on enzyme kinetics |
| Drug Development | Potential precursor for new therapeutic agents | Development of anti-cancer drugs |
| Polymer Science | Production of specialized polymers and resins | Creation of high-performance materials |
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Acidity
The dissociation constant (pKa) of bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is influenced by substituents and ring strain. Key comparisons include:
*Estimated based on dibenzo derivative data .
†Inferred from related saturated bicyclo[2.2.2]octane carboxylic acids .
Key Insight: The conjugated diene system in the parent compound reduces acidity compared to saturated analogs.
Structural Modifications and Reactivity
(a) Bicyclo[2.2.1] Analogs
Compounds like bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS: 112779-98-3) exhibit smaller ring systems, leading to increased ring strain and altered reactivity. For example:
- Steric Effects : The [2.2.1] framework imposes greater steric hindrance, limiting accessibility in catalytic applications .
- Synthetic Utility : Derivatives like methyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate are used in fluorinated building blocks for pharmaceuticals .
(b) Dicarboxylic Acid Derivatives
Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid (CAS: 30989-15-2) introduces a second carboxylic acid group, significantly altering solubility and coordination properties. This compound is employed in metal-organic frameworks (MOFs) due to its chelating ability .
(c) Ester Derivatives
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS: 39863-21-3) demonstrates enhanced lipophilicity, making it suitable for prodrug designs. The ester group reduces acidity (pKa ~7–8) compared to the parent acid .
Comparison Table: Key Structural and Functional Differences
Biological Activity
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a bicyclic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth exploration of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which consists of two fused cyclobutane rings with a carboxylic acid functional group. The molecular formula for this compound is , and it possesses a molecular weight of 150.18 g/mol.
Biological Activity Overview
The biological activities of bicyclic compounds often relate to their ability to interact with various biological targets, including enzymes and receptors. This compound has been studied for its potential effects in several areas:
- Antimicrobial Activity : Some studies have indicated that derivatives of bicyclic compounds exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Research has suggested that bicyclic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Certain bicyclic compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various bicyclic compounds, including bicyclo[2.2.2]octa-2,5-diene derivatives. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents .
Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of bicyclic compounds, researchers found that this compound inhibited the production of pro-inflammatory cytokines in vitro. The compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .
Anticancer Activity
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of bicyclo[2.2.2]octa-2,5-diene derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating that these compounds could effectively inhibit cell growth and induce apoptosis through caspase activation pathways .
Data Tables
Q & A
Q. What are the established synthetic routes for bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via catalytic hydrogenation of Diels-Alder adducts. For example, reacting 1,3-cyclohexadiene with acrylic acid forms the bicyclic intermediate, which is reduced using hydrogen gas over a platinum catalyst . Key factors include:
- Catalyst selection : Pt or Pd catalysts are preferred for selective reduction.
- Temperature control : Exothermic reactions require cooling to avoid side products.
- Purification : Column chromatography or recrystallization ensures purity (>95%). Derivatives like 2-naphthyl esters are synthesized via esterification with activated acylating agents (e.g., DCC/DMAP) .
Q. How do structural features (e.g., bicyclic framework, conjugated diene) influence the compound's acidity and reactivity?
The rigid bicyclo[2.2.2]octane system imposes steric constraints, while the conjugated diene enhances electron delocalization. Acid dissociation constants (pKa) are influenced by:
- Substituent effects : Electron-withdrawing groups increase acidity.
- Solvent polarity : Measured pKa values in DMSO (≈4.2) differ from water due to solvation . Reactivity in nucleophilic acyl substitution is modulated by steric hindrance at the carboxylate group.
Q. What safety protocols are critical for handling this compound in the laboratory?
Safety data sheets (SDS) emphasize:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Storage : Inert atmosphere (argon) at 2–8°C to avoid polymerization or oxidation .
- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .
Advanced Research Questions
Q. How can this compound derivatives serve as chiral ligands in asymmetric catalysis?
Enantiopure derivatives, synthesized from chiral precursors like (R)-carvone, coordinate transition metals (Rh, Ir) to induce asymmetry. For example:
- Ligand design : Substituents at the 5- and 7-positions enhance steric and electronic tuning .
- Catalytic applications : Rhodium complexes of these ligands achieve >90% ee in hydrogenation of α,β-unsaturated ketones .
- Characterization : X-ray crystallography and NMR spectroscopy validate ligand-metal coordination geometry.
Q. What computational methods are employed to predict the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:
Q. How should researchers address contradictions in reported dissociation constants or spectroscopic data across studies?
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized conditions : Re-measure pKa in controlled solvents (e.g., 0.1 M KCl aqueous solution) .
- Cross-validation : Compare IR, NMR, and mass spectrometry data with computational predictions .
- Meta-analysis : Review historical datasets (e.g., JACS 1967 vs. recent studies) to identify methodological divergences .
Methodological Recommendations
- Synthetic Optimization : Use high-pressure hydrogenation reactors (Parr instruments) for scalable synthesis .
- Analytical Techniques : Employ HPLC-MS for trace impurity analysis and variable-temperature NMR for conformational studies.
- Safety Compliance : Regularly update SDS based on GHS revisions and conduct risk assessments for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
